Cas no 106498-32-2 ((S)-b-Isopropylphenethylamine)

(S)-b-Isopropylphenethylamine structure
Nome del prodotto:(S)-b-Isopropylphenethylamine
Numero CAS:106498-32-2
MF:C11H17N
MW:163.259382963181
MDL:MFCD16620484
CID:62621
PubChem ID:10176271
(S)-b-Isopropylphenethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-3-Methyl-2-phenylbutylamine
- S-PBA
- (S)-β-Isopropylphenethylamine
- (S)-Beta-Isopropylphenethylamine
- BENZENEETHANAMINE, B-(1-METHYLETHYL)-, (BS)-
- (S)-
- A-Isopropylphenethylamine
- (S)-PBA
- VDMAQVANUGNDOM-NSHDSACASA-N
- (+)-2-Phenyl-3-methylbutylamine
- FCH1188371
- (S)-(+)-3-methyl-2-phenylbutylamine
- (
- AS)-
- A-(1-Methylethyl)benzeneethanamine
- 498M322
- AS-60425
- A1-01889
- A11872
- SCHEMBL5005843
- (S)-3-methyl-2-phenylbutan-1-amine
- (2S)-3-METHYL-2-PHENYLBUTAN-1-AMINE
- CS-0363196
- AKOS024258059
- 106498-32-2
- 67152-35-6
- (R)-Beta-Isopropylphenethylamine
- (S)-b-Isopropylphenethylamine
-
- MDL: MFCD16620484
- Inchi: 1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
- Chiave InChI: VDMAQVANUGNDOM-NSHDSACASA-N
- Sorrisi: NC[C@H](C1C=CC=CC=1)C(C)C
Proprietà calcolate
- Massa esatta: 163.13600
- Massa monoisotopica: 163.136099547g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 114
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 0.924
- Punto di fusione: Not available
- Punto di ebollizione: 236.3±9.0 °C at 760 mmHg
- Punto di infiammabilità: 99.1±9.3 °C
- PSA: 26.02000
- LogP: 3.08520
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
(S)-b-Isopropylphenethylamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-b-Isopropylphenethylamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | I872880-5mg |
(S)-b-Isopropylphenethylamine |
106498-32-2 | 5mg |
$ 844.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D760857-250mg |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 250mg |
$150 | 2024-06-07 | |
eNovation Chemicals LLC | D760857-5g |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 5g |
$755 | 2024-06-07 | |
Key Organics Ltd | AS-60425-0.25g |
(2S)-3-methyl-2-phenylbutan-1-amine |
106498-32-2 | >95% | 0.25g |
£172.00 | 2025-02-09 | |
1PlusChem | 1P0032XS-1g |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 1g |
$276.00 | 2023-12-26 | |
Aaron | AR003364-100mg |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 100mg |
$61.00 | 2025-01-21 | |
1PlusChem | 1P0032XS-250mg |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 250mg |
$138.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433866-250mg |
(S)-3-methyl-2-phenylbutan-1-amine |
106498-32-2 | 98% | 250mg |
¥2962.00 | 2024-08-09 | |
eNovation Chemicals LLC | D760857-1g |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 1g |
$260 | 2025-02-27 | |
eNovation Chemicals LLC | D760857-100mg |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 100mg |
$110 | 2025-02-27 |
(S)-b-Isopropylphenethylamine Letteratura correlata
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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